2-Bromo-1-(4-bromophenoxy)-4-nitrobenzene
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Overview
Description
2-Bromo-1-(4-bromophenoxy)-4-nitrobenzene is an organic compound with the molecular formula C12H7Br2NO3 It is characterized by the presence of bromine, nitro, and phenoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-bromophenoxy)-4-nitrobenzene typically involves the bromination of 1-(4-bromophenoxy)-4-nitrobenzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The process involves the use of bromine or a brominating agent in the presence of a catalyst or under specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-bromophenoxy)-4-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution Reactions: Products depend on the nature of the substituent introduced.
Reduction Reactions: The major product is 2-Amino-1-(4-bromophenoxy)-4-nitrobenzene.
Oxidation Reactions: Various oxidized derivatives of the compound can be formed.
Scientific Research Applications
2-Bromo-1-(4-bromophenoxy)-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of brominated aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-bromophenoxy)-4-nitrobenzene involves its interaction with specific molecular targets. The bromine and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved may include nucleophilic substitution, reduction, and oxidation reactions, depending on the conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-chlorophenoxy)-4-nitrobenzene
- 2-Bromo-1-(4-fluorophenoxy)-4-nitrobenzene
- 2-Bromo-1-(4-methylphenoxy)-4-nitrobenzene
Uniqueness
The combination of bromine and nitro groups provides a distinct set of chemical properties that can be leveraged in various research and industrial applications .
Biological Activity
2-Bromo-1-(4-bromophenoxy)-4-nitrobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Synthesis of this compound
The compound can be synthesized through a multi-step process involving bromination and nitro substitution. The reaction typically involves the following steps:
- Bromination : The starting material undergoes bromination to introduce bromine atoms at specific positions on the aromatic ring.
- Nitration : Subsequent nitration introduces a nitro group at the para position relative to the bromine substituent.
The overall reaction can be summarized as follows:
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been evaluated using the MTT assay, which assesses cell viability by measuring mitochondrial activity.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The IC50 values indicate that the compound is particularly effective against colon cancer cells (HT-29), suggesting a potential for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
Microorganism | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Pseudomonas aeruginosa | 128 |
The minimum inhibitory concentration (MIC) values indicate that while the compound is effective against Staphylococcus aureus, it is less effective against Pseudomonas aeruginosa, highlighting its selective antibacterial properties.
The biological activity of this compound can be attributed to several mechanisms:
- Disruption of Cell Membrane Integrity : The presence of bromine atoms enhances lipophilicity, allowing the compound to penetrate bacterial membranes and disrupt their integrity.
- Inhibition of DNA Synthesis : Nitro groups are known to interfere with nucleic acid synthesis, leading to cell death in rapidly dividing cancer cells.
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of reactive oxygen species (ROS), triggering apoptotic pathways in cancer cells .
Case Studies
A notable case study involved the evaluation of this compound's effects on MCF-7 breast cancer cells. The study found that treatment with varying concentrations led to significant changes in cell morphology and viability, with flow cytometry indicating an increase in apoptotic cells at higher concentrations .
Properties
IUPAC Name |
2-bromo-1-(4-bromophenoxy)-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2NO3/c13-8-1-4-10(5-2-8)18-12-6-3-9(15(16)17)7-11(12)14/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLNVNYMRCGVAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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